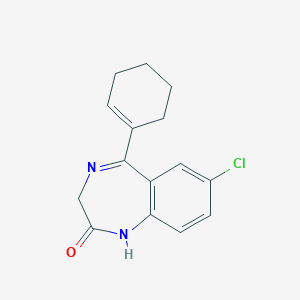

Nortetrazepam

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMSENAXZDFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146057 | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10379-11-0 | |

| Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTETRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nortetrazepam and Its Analogues

Synthetic Pathways for Nortetrazepam and Related Benzodiazepines

The synthesis of 1,4-benzodiazepines has been a subject of extensive research since their discovery, leading to numerous established synthetic routes. google.com A common and versatile method begins with appropriately substituted 2-aminobenzophenones, which are then elaborated to form the seven-membered diazepine (B8756704) ring. google.com Variations of this approach are used to produce a wide array of benzodiazepine (B76468) derivatives.

A general pathway often involves the reaction of a 2-aminobenzophenone (B122507) with an α-amino acid or its derivative, or a haloacetyl halide followed by cyclization with ammonia (B1221849). For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with bromoacetyl bromide yields 2-bromoacetamido-5-chlorobenzophenone. Subsequent treatment with ammonia can induce cyclization to form the 1,4-benzodiazepine-2-one core. google.com Palladium-catalyzed carbonylation reactions have also been developed as a modern alternative for synthesizing the benzodiazepine skeleton. Current time information in Bangalore, IN.

A specific synthesis for this compound (designated as compound TNS-A9 in a published route) has been described as an intermediate in the production of its N-methylated analogue, tetrazepam. This synthesis involves the heating of its precursor, TNS-A8, with lithium carbonate and lithium bromide in a dimethylformamide (DMF) solvent. jopcr.com The reaction is heated first to 100°C and then to 110°C for a short period. After cooling and solvent evaporation, the resulting this compound is purified by recrystallization from ethyl acetate, yielding a crystalline solid. jopcr.com

Biochemically, this compound is known as the primary active metabolite of tetrazepam, formed via N-demethylation in the liver. researchgate.netbiologica.co.jpnih.gov This metabolic conversion highlights a potential alternative synthetic route: the chemical N-demethylation of the more commonly synthesized tetrazepam.

Strategies for Chemical Modification and Derivatization

The 1,4-benzodiazepine (B1214927) scaffold of this compound offers several positions for chemical modification to generate analogues for research purposes. These modifications can systematically alter the compound's physicochemical properties and its interaction with biological targets. Key sites for derivatization include the N-1 and C-3 positions of the diazepine ring, the C-7 position of the fused benzene (B151609) ring, and the C-5 cyclohexenyl ring.

N-1 Position: The amide nitrogen at the N-1 position is a common site for alkylation. As seen in the synthesis of tetrazepam from this compound, this position can be readily methylated using an agent like methyl iodide in the presence of a base. jopcr.com Introducing other alkyl or functionalized groups at this position can significantly influence the compound's properties.

C-3 Position: The C-3 position can be functionalized, often through alkylation of the corresponding enolate. mdpi.com Treatment of an N-1 substituted benzodiazepine-2-one with a strong base, such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide, generates an enolate that can react with various alkylating agents. mdpi.com This allows for the introduction of a wide range of substituents, which can modulate activity and metabolic stability. Hydroxylation at the C-3 position is also a common metabolic pathway for many benzodiazepines. mdpi.com

C-7 Position: The substituent at the C-7 position is a critical determinant of the activity of most benzodiazepines. ub.edu In this compound, this is a chloro group. Modifications at this site typically involve starting the synthesis with a different aniline (B41778) precursor. Replacing the electron-withdrawing chloro group with other groups, such as a nitro (–NO2) or bromo (–Br) group, can significantly alter the electronic character and potency of the molecule. google.comchemisgroup.us

C-5 Cyclohexenyl Ring: The C-5 substituent is crucial for receptor interaction. The cyclohexenyl ring of this compound is a distinguishing feature compared to the 5-phenyl or 5-pyridyl rings found in many other benzodiazepines. Strategies to modify this part of the molecule would involve beginning the synthesis with a different benzophenone (B1666685) precursor, for example, one derived from a different cyclic ketone in the Grignard reaction step mentioned in related syntheses. jopcr.com

Table 1: Potential Derivatization Strategies for this compound

| Position | Modification Strategy | Example Reagents/Conditions | Potential New Substituent |

|---|---|---|---|

| N-1 | Alkylation | Methyl iodide, Sodium Carbonate, DMF jopcr.com | Methyl, Ethyl, Propyl |

| C-3 | Enolate Alkylation | Potassium t-butoxide, Alkyl Halide, THF mdpi.com | Methylene, Benzyl, other alkyls |

| C-7 | Varying Synthetic Precursor | Start with different substituted anilines | Nitro, Bromo, Trifluoromethyl |

| C-5 | Varying Synthetic Precursor | Use different cyclic ketones in Grignard step | Cyclopentenyl, Cycloheptenyl |

Impact of Structural Modifications on Potential Research Applications

Structural modifications to the this compound molecule can have a profound impact on its biological activity, selectivity, and pharmacokinetic profile, making its analogues valuable tools for research. The structure-activity relationship (SAR) of benzodiazepines has been extensively studied.

Impact of C-7 Substituent: The presence of an electronegative group at the C-7 position is generally considered crucial for high affinity to benzodiazepine receptors. ub.edu The chloro group in this compound serves this role. Replacing it with other electron-withdrawing groups like a nitro group can alter the potency and pharmacological profile. ub.edu Conversely, removing this group or replacing it with an electron-donating group is known to significantly decrease activity. ub.edu

Impact of N-1 and C-3 Substituents: Alkylation at the N-1 position, as in the conversion of this compound to tetrazepam, can affect the rate of metabolism and the duration of action. Modifications at the C-3 position can influence both potency and pharmacokinetics. For example, introducing a hydroxyl group at C-3 often leads to faster conjugation and elimination. mdpi.com The stereochemistry of substituents at the C-3 position can also be critical, with different enantiomers exhibiting different potencies. quora.com

Impact of the C-5 Cyclohexenyl Group: The C-5 substituent plays a key role in receptor binding. The replacement of a traditional 5-aryl ring (like in diazepam) with the 5-cyclohexenyl ring of this compound introduces a non-aromatic, more flexible, and bulkier group. This change can alter the binding mode and selectivity for different subtypes of the GABA-A receptor. mdpi.com Research on analogues with different cycloalkenyl or cycloalkyl groups at this position could help probe the steric and electronic requirements of the receptor's binding pocket. Studies on other benzodiazepine classes have shown that replacing aryl groups at similar positions with alkyl or other hydrophilic groups can be a strategy to improve pharmacokinetic properties. nih.gov The substitution of the phenyl moiety with a cyclohexenyl group may lead to different steric effects and the absence of hydrogen bonding opportunities compared to aryl-substituted benzodiazepines, thereby influencing receptor binding. mdpi.com

Table 2: Research Implications of Structural Modifications to this compound

| Modification Site | Structural Change | Potential Impact on Research Application |

|---|---|---|

| C-7 | Variation of electronegative group | Probing electronic requirements for receptor affinity; modulating potency. ub.edu |

| N-1 | Addition/alteration of alkyl group | Studying effects on metabolic stability and duration of action. jopcr.com |

| C-3 | Introduction of alkyl or hydroxyl groups | Investigating steric tolerance of the binding site; creating metabolic probes. mdpi.com |

| C-5 | Alteration of the cycloalkenyl ring size or saturation | Exploring the topology of the receptor's lipophilic pocket; studying SAR of non-aromatic C-5 substituents. mdpi.comnih.gov |

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Elucidation of Nortetrazepam's Interaction with GABAergic Systems

This compound, an active metabolite of several benzodiazepines including diazepam, exerts its pharmacological effects primarily through interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. scielo.org.mx Its mechanism revolves around the enhancement of GABAergic neurotransmission. benzoinfo.compharmgkb.org

Engagement with GABAA Receptor Subtypes

This compound, like classical benzodiazepines such as diazepam, is a non-selective positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor. dovepress.comnih.gov These receptors are pentameric ligand-gated ion channels composed of various subunit combinations. frontiersin.org The benzodiazepine binding site is located at the interface between an α (alpha) and a γ (gamma) subunit. frontiersin.orgwikipedia.orghandwiki.org

This compound interacts with GABAA receptors containing α1, α2, α3, and α5 subunits. dovepress.comnih.gov The specific physiological or pharmacological effects of benzodiazepines are linked to their interaction with these different subtypes. handwiki.org

α1-containing receptors are widely distributed throughout the brain and are primarily associated with sedative effects. dovepress.comfrontiersin.orgfrontiersin.org

α2- and α3-containing receptors , found in limbic structures, the cortex, and spinal cord, are thought to mediate anxiolytic and muscle relaxant properties. nih.govfrontiersin.orgrowan.edu

α5-containing receptors are concentrated in the hippocampus and are linked to cognitive processes like learning and memory. nih.govfrontiersin.org

Mechanism of Allosteric Modulation of GABAA Receptors

This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. pharmgkb.orgwikipedia.org This means it does not directly activate the receptor or open the chloride ion channel on its own. pharmgkb.orgwikipedia.org Instead, it binds to a distinct allosteric site—the benzodiazepine site—which is separate from the GABA binding site located at the α and β (beta) subunit interface. pharmgkb.orgfrontiersin.orgwikipedia.org

The binding of this compound induces a conformational change in the GABAA receptor, which increases the affinity of GABA for its own binding site. wikipedia.orghandwiki.orggenesispub.org This potentiation of GABA's effect leads to an increased frequency of the chloride (Cl⁻) channel opening. wikipedia.orgfrontiersin.orgnih.gov The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus enhancing the inhibitory effect of GABA throughout the central nervous system. pharmgkb.orgwikipedia.org An alternative model suggests that benzodiazepines like this compound shift the receptor's equilibrium from a closed state to a high-affinity open state, thereby increasing sensitivity to GABA. pharmgkb.orgnih.gov

Quantification of Receptor Binding Affinities and Dissociation Kinetics for this compound

The affinity of this compound for the benzodiazepine binding site on the GABAA receptor has been quantified through various preclinical laboratory methods.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for determining the binding affinity of compounds like this compound to their targets. These assays typically use radiolabeled ligands, such as [³H]flunitrazepam, to compete with the test compound for binding to receptor sites in brain membrane preparations. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. mdpi.com

While specific Ki values for this compound across all individual receptor subtypes are not consistently reported in the provided search results, the general understanding is that as an active metabolite of diazepam, it possesses significant affinity for benzodiazepine receptors. nih.gov For context, diazepam itself has been shown to have high affinity, with studies reporting EC₅₀ values for its modulatory effects in the nanomolar range (e.g., 64.8 ± 3.7 nM for enhancement of GABA-activated currents). nih.gov

| Compound | Receptor/Assay | Affinity Value (nM) | Notes |

|---|---|---|---|

| Diazepam | GABAA Receptor (Modulation) | EC₅₀: 64.8 | EC₅₀ for enhancement of GABA-activated current. nih.gov |

| Diazepam | GABAA Receptor (Activation) | EC₅₀: 72.0 | Direct activation at higher concentrations. nih.gov |

| Lormetazepam | Peak Plasma Binding Equivalents | 4.8 ng/ml | Peak level at 2 hours post-administration. nih.gov |

| Flunitrazepam | Peak Plasma Binding Equivalents | 7.2 ng/ml | Peak level at 8 hours post-administration. nih.gov |

| Diazepam | Peak Plasma Binding Equivalents | 17.9 ng/ml | Peak level at 15 hours post-administration, reflecting metabolites like this compound. nih.gov |

Comparative Binding Profiles with Other Benzodiazepines

This compound's binding profile is comparable to that of its parent compound, diazepam, and other classical benzodiazepines. nih.govresearchgate.net Like diazepam and lorazepam, it exhibits a non-selective affinity for the various benzodiazepine-sensitive GABAA receptor subtypes (α1, α2, α3, and α5). nih.gov This contrasts with newer, so-called "Z-drugs" like zolpidem, which show a preferential binding affinity for the α1 subtype. nih.govfrontiersin.org

The binding affinity of benzodiazepines generally correlates with their pharmacological potency. nih.gov Compounds with higher affinity (lower Ki or IC₅₀ values) typically exert their effects at lower concentrations. The receptor binding profile of this compound is similar to diazepam, suggesting it contributes significantly to the long-lasting effects observed after diazepam administration, due in part to its own slow elimination. nih.gov Studies comparing various benzodiazepines have shown that while the chemical structures may differ, the potency for inhibiting radioligand binding in corresponding brain regions is often remarkably similar for classical benzodiazepines. nih.gov

Neurochemical Effects of this compound in Preclinical Models

The primary neurochemical effect of this compound in preclinical models is the enhancement of GABAergic inhibition. benzoinfo.compharmgkb.org By positively modulating GABAA receptors, this compound does not directly increase the synthesis or release of GABA but rather amplifies the effect of the GABA that is already present in the synapse. pharmgkb.orgwikipedia.org

This amplification of GABA's inhibitory signal has downstream effects on other neurotransmitter systems. The proper functioning of the central nervous system relies on a balance between inhibitory systems regulated by GABA and excitatory systems, primarily regulated by glutamate. scielo.org.mx By increasing inhibition, this compound can indirectly decrease the firing rate of neurons that release excitatory neurotransmitters. benzoinfo.com This can lead to a reduction in the release of neurotransmitters such as:

Norepinephrine (Noradrenaline) benzoinfo.com

Serotonin benzoinfo.com

Dopamine benzoinfo.com

Acetylcholine benzoinfo.com

Modulation of Neuronal Excitability

The principal mechanism by which this compound modulates neuronal excitability is through its interaction with GABAA receptors. mdpi.com Neuronal excitability is the likelihood of a neuron firing an action potential, which is determined by the balance of excitatory and inhibitory inputs. frontiersin.org By enhancing the inhibitory effects of GABA, this compound shifts this balance towards inhibition, thereby reducing neuronal excitability. mdpi.comnih.gov

Preclinical studies demonstrate that this modulation of neuronal excitability is the basis for the anxiolytic, sedative, and anticonvulsant properties of benzodiazepines. nih.gov In conditions characterized by neuronal hyperexcitability, such as epilepsy, benzodiazepines can help to restore the balance of inhibition and reduce the likelihood of seizure activity. nih.govfrontiersin.org The release of inflammatory mediators like certain cytokines can contribute to hyperexcitability in neural networks; by enhancing GABAergic inhibition, benzodiazepines can counteract these effects. nih.govnih.gov

Investigation of Alternative Molecular Targets Beyond GABAA Receptors

Voltage-Dependent Sodium Channels

Some compounds that modulate GABAA receptors also exhibit activity at voltage-dependent sodium channels (VDSCs). nih.gov These channels are crucial for the initiation and propagation of action potentials in neurons. frontiersin.org Inhibition of VDSCs can lead to a decrease in neuronal excitability, a mechanism shared by some anticonvulsant drugs. nih.govelifesciences.org Preclinical studies on related compounds have shown that modulation of both GABAA receptors and VDSCs can contribute to anticonvulsant effects. nih.gov For instance, the compound 3-benzyl-3-ethyl-2-piperidinone was found to decrease sodium currents in cultured rat hippocampal neurons in a voltage- and concentration-dependent manner, in addition to its effects on GABAA receptors. nih.gov However, specific preclinical data detailing the direct interaction of this compound with VDSCs is limited.

Human Mitochondrial Tryptophan-Rich Sensory Protein (HsTSPO1) Interactions

Benzodiazepines have been shown to bind with high affinity to the human mitochondrial tryptophan-rich sensory protein (HsTSPO1), previously known as the peripheral benzodiazepine receptor. eurekalert.org This protein is located on the outer mitochondrial membrane and is implicated in various cellular processes, including steroidogenesis and cellular respiration. eurekalert.orgwikipedia.org

Recent research suggests that HsTSPO1 may function as a cholesterol-dependent protoporphyrin IX oxygenase. nih.gov The binding of benzodiazepines like diazepam to HsTSPO1 can inhibit this protein's function, which may affect the regulation of reactive oxygen species (ROS) within cells. eurekalert.org It is hypothesized that this interaction could be related to some of the side effects associated with long-term benzodiazepine use, although further research is needed to fully elucidate these mechanisms. eurekalert.org

Structure Activity Relationship Sar and Computational Chemistry of Nortetrazepam and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzodiazepines with Relevance to Nortetrazepam

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their chemical structure. herts.ac.uk For benzodiazepines, these models have been developed to predict their binding affinity to γ-aminobutyric acid type A (GABA-A) receptors. herts.ac.ukiiab.me

A study analyzing 69 benzodiazepine (B76468) compounds to create a QSAR model for GABA-A receptor binding found a strong correlation, with the model yielding a high R² value of 0.90. nih.gov This indicates a strong predictive capability. The most significant factors influencing binding affinity were identified as the specific arrangement of two hydrogen-bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov A test set of nine compounds further validated the model's predictive power with an R² value of 0.86. nih.gov this compound's structure, featuring a 1,4-benzodiazepine (B1214927) core, aligns with these general structural requirements for receptor interaction. Such QSAR models allow for the rapid prediction of binding activity for new or uncharacterized benzodiazepines, which is more efficient than traditional in vitro or in vivo analysis. nih.gov

Table 1: Key Factors in Benzodiazepine QSAR Models for GABA-A Receptor Binding

| Structural Feature | Influence on Binding Affinity | Relevance to this compound |

| Aromatic Rings | Two aromatic rings are crucial for interaction. | This compound possesses the required fused benzene (B151609) ring and a C5 phenyl ring. |

| H-Bond Acceptors | The positioning of two hydrogen-bond acceptors is a major determinant. | The carbonyl oxygen at C2 and the imine nitrogen at C4 in this compound's diazepine (B8756704) ring serve as key H-bond acceptors. |

| Hydrophobic Group | A hydrophobic region enhances binding. | The phenyl ring at the C5 position provides the necessary hydrophobic character. |

These models confirm the importance of specific electronic and steric features for the biological activity of designer benzodiazepines. herts.ac.uk

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking are computational techniques that simulate the interaction between a ligand (like this compound) and its receptor at an atomic level. openaccessjournals.com These methods predict the preferred binding orientation and estimate the strength of the interaction, providing insight into the mechanism of action. openaccessjournals.commdpi.com

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits (α+/γ2–). nih.govnih.gov This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. nih.govpatsnap.com

Docking studies help identify the key amino acid residues within this binding pocket that interact with the benzodiazepine molecule. While a "common" binding mode was historically assumed, evidence suggests that different benzodiazepines can bind in distinct ways. nih.gov In silico studies have been crucial in exploring various binding mode hypotheses. nih.gov For example, the point mutation γ2F77I has been shown to dramatically reduce the affinity of many benzodiazepine site ligands, indicating that this residue is a critical part of the binding pocket. meduniwien.ac.at A comprehensive screening of the binding patterns of various benzodiazepines can help identify the specific amino acids responsible for their distinct pharmacological profiles. nih.gov

Table 2: Key Amino Acid Residues in the Benzodiazepine Binding Site of the GABA-A Receptor

| Subunit | Residue | Type of Interaction |

| α1 | His101 | Aromatic stacking/Van der Waals |

| α1 | Tyr159 | Hydrogen bonding/Van der Waals |

| α1 | Tyr209 | Van der Waals |

| γ2 | Phe77 | Aromatic stacking/Van der Waals |

| γ2 | Met130 | Van der Waals |

Note: The specific interacting residues can vary depending on the α-subunit isoform (α1, α2, α3, α5) and the specific ligand.

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. ijpsr.com The specific conformation, or shape, of a drug molecule is critical as it must physically fit into its receptor's binding site to be active. mdpi.comdiamond.ac.uk The flexibility of drug-like molecules and the dependence of their conformational landscape on the surrounding environment are key challenges in drug design. mdpi.com

The seven-membered diazepine ring of benzodiazepines is not planar and can exist in different conformations, such as a boat or twist-boat shape. nih.gov The energetically preferred conformation is the one that will have the highest affinity for the receptor. Computational methods like Monte Carlo energy minimizations and molecular dynamics (MD) simulations are used to determine these preferred conformations. mdpi.com The ability of this compound to adopt the correct low-energy conformation to fit within the GABA-A receptor binding pocket is a prerequisite for its biological activity. ijpsr.com

Prediction of Binding Sites and Mechanisms

Influence of Substituent Effects on Benzodiazepine Receptor Affinity and Selectivity

The chemical groups (substituents) attached to the core benzodiazepine structure have a profound effect on the molecule's affinity for the receptor and its selectivity for different GABA-A receptor subtypes. nih.gov The parent compound of this compound is tetrazepam, which is metabolized into this compound by the removal of a methyl group from the N-1 position.

This N-1 position is critical. Research shows that the addition of a small alkyl group, like a methyl group, at the N-1 position generally increases biological activity. researchgate.net Conversely, larger groups at this position can lead to decreased activity. researchgate.net Therefore, this compound (N-desmethyltetrazepam) would be expected to have a different affinity and activity profile compared to its parent compound, tetrazepam. Tetrazepam itself was found to be about one-seventh as potent as diazepam at the central benzodiazepine receptor. researchgate.net

Table 3: General Influence of Substituents on Benzodiazepine Activity

| Position | Substituent Type | General Effect on Affinity/Activity |

| N-1 | Small alkyl (e.g., -CH₃) | Generally increases activity. researchgate.net |

| N-1 | No substituent (e.g., -H as in this compound) | Activity is often retained but may be lower than N-1 alkylated analogs. |

| C7 | Electronegative group (e.g., -Cl, -NO₂) | Generally required for high anxiolytic activity. |

| C5 | Phenyl ring | Important for affinity; substitutions on this ring can modulate activity. |

| C2' | Halogen (e.g., -F, -Cl) on C5-phenyl ring | Often increases binding affinity. |

Metabolism and Biotransformation Pathways of Nortetrazepam and Parent Compounds in Animal Models

Enzymatic Pathways Involved in Nortetrazepam Formation and Degradation

The formation of this compound from its parent compound, tetrazepam, occurs principally through N-demethylation. researchgate.netbiologica.co.jp This is a common phase I metabolic reaction for many benzodiazepines. The enzymatic process involves the removal of a methyl group from the nitrogen atom at position 1 of the benzodiazepine (B76468) ring structure. This reaction is primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. ontosight.aifrontiersin.org For many benzodiazepines, specific isozymes like CYP3A4 and CYP2C19 are responsible for N-dealkylation reactions. ontosight.ai

Once formed, this compound can undergo further metabolism. Studies have identified the subsequent hydroxylation of this compound, which involves the addition of a hydroxyl (-OH) group to the molecule. biologica.co.jp This hydroxylation can occur at various positions, including on the cyclohexenyl moiety. biologica.co.jp Like its formation, the degradation of this compound is also mediated by CYP450 enzymes. iiab.me These oxidative reactions increase the water solubility of the compound, preparing it for phase II conjugation reactions, such as glucuronidation, which facilitates its excretion from the body. researchgate.netresearchgate.net

It is noted that the unique cyclohexenyl ring at the C(5) position of tetrazepam and this compound results in a metabolic profile that differs from benzodiazepines with a phenyl ring at the same position, such as diazepam. researchgate.nettripsitter.com This structural feature influences which metabolites are formed and in what quantities. researchgate.net

Identification of this compound as a Metabolite of Tetrazepam

This compound has been unequivocally identified as a significant metabolite of tetrazepam in multiple metabolic studies. researchgate.netresearchgate.net Following the administration of tetrazepam to animal models and human volunteers, this compound has been detected and measured in biological samples, including serum and urine. biologica.co.jpresearchgate.net

Early pharmacokinetic studies identified this compound as a major active metabolite. researchgate.net Sensitive analytical methods, such as high-performance liquid chromatography (HPLC), have been used to measure the concentrations of both the parent drug (tetrazepam) and this compound in serum, confirming the in vivo conversion. researchgate.net Analysis of urine samples has further corroborated these findings, revealing the presence of this compound and its hydroxylated forms, demonstrating the metabolic cascade that follows tetrazepam intake. biologica.co.jp

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Primary Evidence Source |

|---|---|---|---|

| Tetrazepam | N-demethylation | This compound | Serum and Urine Analysis biologica.co.jpresearchgate.net |

Metabolic Fate and Biotransformation of this compound in Specific Animal Species

The metabolic fate of benzodiazepines can show considerable variation between different animal species, influencing both the efficacy and toxicological profiles of these compounds.

In studies involving rats , the biotransformation of tetrazepam has been investigated using liver preparations. Incubations with rat liver microsomes confirmed the formation of this compound (identified as tetrazepam-CH₃) and a subsequent metabolite, hydroxylated this compound (tetrazepam-CH₃+O). biologica.co.jpresearchgate.net This indicates that in rats, the metabolic pathway involves N-demethylation followed by hydroxylation. Studies on other benzodiazepines, such as nitrazepam, have highlighted significant metabolic differences between rats and mice, with rat livers showing a much greater capacity for N-acetylation, while mouse livers exhibit higher deacetylation activity. nih.gov Furthermore, studies with diazepam in rats have shown that the rates of certain metabolic reactions, like C3-hydroxylation, can be gender-dependent, with higher rates observed in males. nih.gov

While detailed comparative data for this compound metabolism across multiple species like dogs and mice is limited, the principle of species-dependent metabolism for benzodiazepines is well-established. nih.gov For example, studies on other drugs have shown that metabolite profiles in plasma can differ significantly between mice, rats, rabbits, and dogs, with some metabolites being major in one species and minor or absent in another.

| Metabolite Class (as identified in study) | Chemical Name | Metabolic Pathway | Reference |

|---|---|---|---|

| tetrazepam-CH₃ | This compound | N-demethylation | biologica.co.jpresearchgate.net |

| tetrazepam-CH₃+O | Hydroxylated this compound | N-demethylation followed by Hydroxylation | biologica.co.jp |

In Vitro Metabolism Studies (e.g., Microsomal Incubations)

In vitro metabolism studies are essential tools for elucidating the biotransformation pathways of drugs in a controlled laboratory setting. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of phase I metabolic enzymes, particularly the cytochrome P450 family, and are widely used for this purpose.

The metabolism of tetrazepam has been successfully modeled using in vitro incubations with rat liver microsomes (RLMs). biologica.co.jpresearchgate.net In these experiments, tetrazepam is incubated with RLMs in the presence of necessary co-factors, such as NADPH, which is required for CYP450 enzyme activity. biologica.co.jp The resulting mixture is then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify the metabolites that have been formed.

These studies have confirmed that RLMs can simulate the in vivo metabolism of tetrazepam. researchgate.net The results from RLM incubations showed the formation of several oxidative metabolites, directly corresponding to those found in urine samples. researchgate.net Specifically, these in vitro systems demonstrated the N-demethylation of tetrazepam to produce this compound and the further oxidation of the parent compound and its metabolites. biologica.co.jpresearchgate.net Such studies are valuable for predicting metabolic pathways and identifying potential drug-drug interactions without the need for extensive animal testing.

| In Vitro System | Key Cofactor | Observed Metabolic Reactions | Identified Metabolites Include | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes (RLMs) | NADPH | N-demethylation, Hydroxylation, Dehydrogenation | This compound, Hydroxylated this compound | biologica.co.jpresearchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic Profiles of Nortetrazepam in Animal Models

This compound is identified in scientific literature as a primary metabolite of the benzodiazepine (B76468) tetrazepam. wikipedia.org Consequently, its pharmacokinetic profile in animal models is intrinsically linked to the administration and metabolism of its parent compound. Studies on tetrazepam show that it is rapidly absorbed following oral administration. wikipedia.orghmdb.catoxno.com.au The metabolism of tetrazepam proceeds via N-demethylation and hydroxylation, leading to the formation of this compound. researchgate.net

Specific studies detailing the absorption and tissue distribution of this compound administered directly are not prominent in the available literature, as it is studied in the context of being a metabolite. Following the administration of tetrazepam to animal subjects, this compound is formed and distributed throughout the body. The parent drug, tetrazepam, is characterized by a large apparent volume of distribution, indicating extensive distribution into tissues. nih.gov In vivo studies in mice have shown that the parent drug, tetrazepam, displaces radiolabeled flunitrazepam from brain and kidney tissues, demonstrating its distribution to these organs. nih.gov The appearance and distribution of this compound in various tissues are therefore a direct consequence of the metabolic conversion of tetrazepam within the animal's system. researchgate.net

This compound is the product of the N-demethylation of tetrazepam. researchgate.net While most sources describe this compound as an inactive metabolite, one source identifies it as an active metabolite with a long terminal half-life of 30 to 40 hours. wikipedia.orghmdb.caresearchgate.net After its formation, this compound and other minor metabolites typically undergo conjugation with glucuronic acid to form inactive compounds that are then eliminated from the body. researchgate.net The primary route of excretion for tetrazepam and its metabolites is through the urine. researchgate.netontosight.ai A study involving rat liver microsomes helped to identify various oxidative metabolites of tetrazepam, further detailing the metabolic pathways prior to excretion. researchgate.netresearchgate.net

| Parameter | Compound | Value | Species | Source(s) |

| Parent Drug Half-Life | Tetrazepam | ~15 hours | Human | wikipedia.orghmdb.canih.gov |

| Metabolite Half-Life | This compound | 30-40 hours | Not Specified | researchgate.net |

| Parent Drug Peak Plasma Time | Tetrazepam | < 2 hours | Human | wikipedia.orghmdb.catoxno.com.au |

| Primary Formation Pathway | This compound | N-demethylation | Not Specified | researchgate.net |

| Primary Excretion Route | Tetrazepam Metabolites | Urine | Not Specified | researchgate.netontosight.ai |

| This table presents available pharmacokinetic data for tetrazepam and its metabolite this compound. Data from animal models are limited, with some values extrapolated from human studies. |

Absorption and Distribution Studies in Animal Tissues

Pharmacodynamic Effects of this compound in Animal Models

There is conflicting information regarding the pharmacological activity of this compound. The majority of available sources classify this compound, along with 3-hydroxy-tetrazepam, as an inactive metabolite of tetrazepam. wikipedia.orghmdb.catoxno.com.au However, a single source refers to this compound as a major and active metabolite. researchgate.net This discrepancy highlights the need for further clarification in the scientific literature.

Dedicated preclinical assays to determine the dose-response relationship of this compound are not described in the reviewed literature. As it is widely considered an inactive metabolite, such studies would not be expected. The pharmacological effects of the parent compound, tetrazepam, have been found to be significantly less potent in animal studies when compared to diazepam. wikipedia.orghmdb.canih.gov

Specific data on the time-course of pharmacological effects for this compound in animal models are not available in the reviewed scientific literature. The parent drug, tetrazepam, is classified as an intermediate-acting benzodiazepine. wikipedia.org The reported long half-life of this compound (30-40 hours) could theoretically contribute to a prolonged duration of action if the metabolite were pharmacologically active, but this has not been substantiated by specific pharmacodynamic studies. researchgate.net

Dose-Response Relationships in Preclinical Assays

Comparative Pharmacokinetics and Pharmacodynamics with Other Benzodiazepines in Animal Models

The metabolic pathway of tetrazepam represents a key difference when compared to other benzodiazepines, such as diazepam. nih.gov The unique cyclohexenyl ring in tetrazepam's structure, which substitutes the typical 5-phenyl moiety, leads to a different metabolic breakdown. wikipedia.orgnih.gov This results in the formation of primarily inactive metabolites, like this compound, and consequently, very low serum levels of any active metabolites. nih.gov

Animal studies comparing the parent drug tetrazepam to diazepam have concluded that tetrazepam is a benzodiazepine receptor agonist but is considerably less potent than diazepam and possesses very little sedative or ataxic effects in rodents at doses that produce other effects. wikipedia.orgnih.gov

| Feature | Tetrazepam | Diazepam | Source(s) |

| Primary Metabolites | This compound, 3-hydroxy-tetrazepam | Nordiazepam (Desmethyldiazepam), Temazepam, Oxazepam | wikipedia.orgnih.gov |

| Activity of Major Metabolites | Predominantly inactive (conflicting report exists) | Active | wikipedia.orghmdb.caresearchgate.netvin.com |

| Contribution of Metabolites to Effect | Minor; effects attributed mainly to parent drug | Significant; metabolites contribute to overall pharmacological action | nih.govvin.com |

| Relative Potency (Parent Drug) | Less potent than diazepam in animal models | Standard comparator | wikipedia.orghmdb.canih.gov |

| This table provides a comparative overview of the metabolism and metabolite activity of tetrazepam and diazepam based on preclinical and clinical findings. |

Advanced Analytical Methodologies for Detection and Quantification of Nortetrazepam

Chromatographic Techniques for Nortetrazepam Analysis in Research Matrices

Chromatographic methods are central to the separation and determination of this compound. These techniques separate the compound from other substances in a mixture, allowing for its precise measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound. researchgate.net This method provides excellent selectivity and sensitivity, making it suitable for detecting trace levels of the compound in complex biological samples. researchgate.net

In one documented application, an LC-MS/MS method was developed for the analysis of tetrazepam and its metabolite, this compound, in samples such as urine, oral fluid, hair, and beard. researchgate.net The analysis was performed using a Micromass Quattro Micro instrument, and the mass spectrometric acquisition was carried out using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM). researchgate.net A reversed-phase separation was achieved on an XTerra MS C18 column within a 12-minute gradient run. researchgate.net To ensure accuracy, an isotopically labeled internal standard, diazepam-d5, was used. researchgate.net LC-MS/MS is also a preferred method for the validated quantification of various benzodiazepines, including this compound, in plasma.

Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis researchgate.net

| Parameter | Specification |

| Instrumentation | Micromass Quattro Micro |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Chromatographic Column | XTerra MS C18 |

| Separation Mode | Reversed-phase, Gradient |

| Run Time | 12 minutes |

| Internal Standard | Diazepam-d5 |

Gas chromatography-mass spectrometry (GC-MS) serves as another key technique for the identification and confirmation of this compound, particularly in forensic toxicology. researchgate.netresearchgate.netmdpi.com It is frequently used as a confirmatory method following initial screening tests. researchgate.net

In studies related to drug-facilitated crimes, GC-MS has been employed to confirm the presence of this compound in urine samples. researchgate.netnih.gov The coupling of a gas chromatograph to a mass spectrometer allows for both the separation of the compound from the matrix and its unequivocal identification based on its mass spectrum. mdpi.com While GC-MS is a robust technique, benzodiazepines often require a chemical derivatization step to increase their volatility and thermal stability for optimal analysis, although specific derivatization for this compound is not detailed in the provided research. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable method for the determination of this compound. researchgate.net It can be equipped with various detectors, such as Ultraviolet (UV) or Diode-Array Detectors (DAD), providing flexibility for different analytical needs. epdf.pub

HPLC has been successfully applied to measure this compound in serum and to confirm its presence in urine samples from individuals in drug-facilitated crime cases. researchgate.netresearchgate.net Beyond quantitative analysis in biological fluids, HPLC is fundamental in the quality control and certification of chemical reference standards. lgcstandards.com For instance, the purity of a this compound reference material was assessed using HPLC, where the content of the analyte was determined by calculating the ratio of its peak area to the cumulative area of all peaks. lgcstandards.com

Table 2: HPLC Purity Analysis of a this compound Reference Standard lgcstandards.com

| Peak Number | Retention Time (min) | Area | Area % |

| 1 | 1.630 | 0.022 | 0.02 |

| 2 | 2.090 | 0.142 | 0.10 |

| 3 | 3.490 | 0.024 | 0.02 |

| 4 | 4.033 | 148.625 | 99.86 |

| 5 | 5.237 | 0.021 | 0.01 |

| Totals | 148.834 | 100.00 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. While specific UPLC methods for this compound are not extensively detailed in the available research, the technique has been successfully developed for other psychoactive substances. researchgate.net For example, a UPLC-MS/MS method was established for the analysis of methamphetamine, morphine, and O6-acetylmorphine in saliva, demonstrating the capability of this technology for forensic applications. researchgate.net The principles of UPLC, which include rapid separation on specialized columns like the BEH HILIC UPLC column, are directly applicable to the analysis of benzodiazepines like this compound, suggesting its potential for future method development in this area. researchgate.net

High Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the structural characterization of organic molecules, including this compound. researchgate.netepdf.pubcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming its identity. rktech.hu In the context of reference materials, NMR is used to unequivocally verify the structure of a chemical standard. rktech.hu It is also a critical technique in the identification of new or designer drugs, including novel benzodiazepines. researchgate.net While detailed NMR spectral data for this compound is found in specialized literature, its application is crucial for the synthesis and certification of authentic this compound reference standards used in quantitative analytical methods. rktech.hu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques that provide information about the vibrational modes of a molecule, offering a molecular fingerprint for identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. While specific, comprehensive IR spectral data for this compound is not extensively detailed in publicly available literature, general characteristics can be inferred from its structural relationship to other benzodiazepines like nitrazepam. For nitrazepam, characteristic IR bands include those for C-C stretching vibrations in the range of 1300–1610 cm⁻¹, and C=O stretching vibrations around 1682-1703 cm⁻¹. sphinxsai.com As this compound shares the core benzodiazepine (B76468) structure, similar characteristic peaks would be expected. The identity of this compound reference materials can be confirmed using a range of analytical techniques including IR spectroscopy. bioszeparacio.hucloudfront.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser source. It provides information complementary to IR spectroscopy. While specific Raman spectroscopic studies dedicated solely to this compound are not readily found, research on related benzodiazepines like flunitrazepam demonstrates the utility of this technique. Portable Raman spectrometers have been successfully used for the in situ identification of flunitrazepam in beverages, with signature Raman bands allowing for its detection within seconds without sample pre-treatment. sohag-univ.edu.egnih.gov This suggests that Raman spectroscopy could be a viable method for the rapid screening of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which corresponds to electronic transitions within the molecule. mt.commsu.edu This technique is widely used for both qualitative and quantitative analysis in pharmaceutical settings. icpms.czbioglobax.com

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). msu.edu For benzodiazepines, the UV absorption is due to the electronic transitions within the chromophoric groups of the molecule. While specific λmax values for this compound are not detailed in the provided search results, studies on related compounds like flunitrazepam show a UV absorption spectrum with a maximum absorbance in ethanol. researchgate.net The absorbance characteristics are dependent on the solvent and the specific structure of the benzodiazepine. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu

Electroanalytical Methods for this compound Determination

Electroanalytical methods offer sensitive and often rapid approaches for the determination of electroactive compounds like benzodiazepines. mdpi.com These techniques are based on the measurement of an electrical property (potential, current, or charge) in relation to the concentration of a substance.

Voltammetric Techniques (Differential Pulse Voltammetry, Cyclic Voltammetry, Adsorptive Stripping Voltammetry)

Voltammetric techniques involve the application of a potential to an electrode and the measurement of the resulting current. Benzodiazepines are well-suited for these methods due to the presence of electrochemically reducible groups, such as the azomethine group. mdpi.com

Cyclic Voltammetry (CV): This technique is often used to study the electrochemical behavior of compounds. For nitrazepam, a related benzodiazepine, CV studies have shown two reduction peaks. The first is a 4-electron, 4-proton reduction of the nitro group, and the second is a 2-electron, 2-proton reduction of the azomethine group. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a sensitive technique used for quantitative analysis. For the determination of nordiazepam, a linear range of 2 × 10⁻⁶ to 1 × 10⁻⁴ M with a limit of quantification of 1.7 × 10⁻⁶ M has been reported using DPV. mdpi.com

Adsorptive Stripping Voltammetry (AdSV): This is a highly sensitive technique that involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric scan. The adsorption of many benzodiazepines at mercury electrodes allows for their determination at very low concentrations. researchgate.net

Combined Electrochemistry/Mass Spectrometry (EC/MS)

The coupling of electrochemistry with mass spectrometry (EC/MS) is a powerful tool for simulating and studying drug metabolism. insciences.org In this technique, an electrochemical cell is used to generate metabolites, which are then identified by mass spectrometry. biologica.co.jp This approach has been used to study the metabolic pathway of tetrazepam, where this compound was identified as one of the metabolites. insciences.orgresearchgate.net The electrochemical generation of metabolites can be compared with results from traditional methods like microsomal incubations. insciences.org The EC/MS system allows for the investigation of oxidative reactions, such as N-dealkylation and hydroxylation. biologica.co.jp This technique offers a rapid and economical method for early-stage drug metabolite discovery. insciences.org The development of specialized cells, such as those with microfabricated membranes, has increased the sensitivity of EC/MS systems, allowing for more accurate determination of reaction rates. spectroinlets.com

Sample Preparation Strategies for Complex Biological Matrices in Research Settings

The accurate determination of drugs and their metabolites in biological matrices like blood and urine requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. taylorfrancis.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a widely used and reliable technique for the extraction of benzodiazepines from biological samples. mdpi.com This method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. lcms.cz The choice of solvent is crucial for efficient extraction.

Recent advancements in LLE include dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent or a surfactant. researchgate.net This technique offers high preconcentration factors. For the analysis of nitrazepam and lorazepam in plasma and urine, a surfactant-assisted DLLME method has been developed. researchgate.net Another innovative approach is liquid-liquid extraction with low-temperature partitioning (LLE-LTP), which has been successfully applied to the analysis of benzodiazepines in urine. scirp.org This method is high-throughput and requires minimal reagents. scirp.org

Solid Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and pre-concentration of benzodiazepines, including this compound, from biological samples. nih.govchromatographyonline.com This method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. chromatographyonline.com The process is effective for cleaning up complex matrices, reducing matrix effects, and concentrating the target analyte prior to chromatographic analysis. chromatographyonline.comwaters.com

For benzodiazepine analysis, mixed-mode cation exchange SPE cartridges are often employed. nih.gov A typical procedure for a matrix like meconium involves homogenizing the sample in a solvent such as methanol, followed by extraction using the SPE cartridge. nih.gov The unique properties of some modern SPE sorbents, such as water-wettable polymers, can simplify the workflow by removing the need for cartridge conditioning and equilibration steps, which are traditionally required. nih.govwaters.com This not only accelerates the sample preparation process but also reduces solvent consumption and potential errors associated with manual transfer steps. nih.govwaters.com Automated SPE systems, including 96-well plates and column-switching techniques, further enhance throughput and reproducibility for large-scale analyses. nih.gov

The primary goals of employing SPE in this compound analysis are to achieve cleaner extracts, which leads to improved analytical performance, and to increase the concentration of the analyte, thereby enhancing the sensitivity of the detection method. chromatographyonline.com

Microextraction Techniques (e.g., Solid Phase Microextraction)

Microextraction techniques have emerged as powerful, miniaturized alternatives to conventional extraction methods like LLE and even traditional SPE. chromatographyonline.commdpi.com These methods are characterized by their minimal use of organic solvents, high enrichment factors, and simplicity. nih.govunich.it

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix. nih.govsigmaaldrich.com The fiber can be exposed directly to a liquid sample or to the headspace above the sample for volatile and semi-volatile compounds. sigmaaldrich.com After a period of equilibration, the fiber containing the concentrated analytes is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. sigmaaldrich.com SPME is valued for its sensitivity, speed, and ease of automation, making it suitable for forensic and toxicological analysis of drugs like this compound in biological fluids such as blood, urine, and hair. nih.govsigmaaldrich.comnih.gov Polydimethylsiloxane (PDMS) is one of the most commonly used fiber coatings due to its versatility. nih.gov

Other notable microextraction techniques applicable to benzodiazepine analysis include:

Liquid-Phase Microextraction (LPME) : This technique involves extracting analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. unich.itnih.gov In hollow-fiber LPME (HF-LPME), the extraction solvent is contained within the pores and lumen of a porous polypropylene (B1209903) hollow fiber, which provides a large surface area for efficient extraction. chromatographyonline.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) : In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. chromatographyonline.comresearchgate.net The fine droplets of the extraction solvent provide a very large contact area, leading to rapid analyte transfer.

Bar Adsorptive Microextraction (BAμE) : This technique uses a coated stir bar for extraction. The high surface area-to-volume ratio of the extraction phase allows for efficient enrichment of analytes. High-throughput configurations have been developed that permit the simultaneous processing of up to 100 samples. nih.gov

These microextraction methods offer significant advantages in terms of reduced sample volume, solvent consumption, and extraction time, positioning them as valuable tools for the modern analytical laboratory. chromatographyonline.comnih.gov

Method Validation Parameters for Quantitative Analysis

For an analytical method to be considered reliable and fit for its intended purpose, it must undergo a thorough validation process. irjmets.comslideshare.net This process establishes through documented evidence that the method's performance characteristics are suitable and reliable for the quantitative determination of this compound. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and selectivity. cuny.edueuropa.eu

Linearity and Detection/Quantification Limits

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is often recommended) and assessing the relationship using linear regression. europa.eu The correlation coefficient (r) or coefficient of determination (R²) is used to express the quality of the fit, with values close to 1.0 indicating excellent linearity. mdpi.comnih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. europa.eueurachem.org It distinguishes the analyte signal from the background noise. eflm.eu

Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. europa.eueurachem.orgnih.gov

These parameters are crucial for defining the working range of the method and ensuring its sensitivity is adequate for the intended application. dastmardi.ir For instance, methods for detecting benzodiazepines in biological matrices often require high sensitivity, with LODs and LOQs in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. nih.govmdpi.com

Table 1: Examples of Linearity and Detection/Quantification Limits for Benzodiazepine Analysis The following table presents data from various studies on benzodiazepines, including compounds structurally related to this compound, to illustrate typical analytical performance. Specific values for this compound may vary based on the exact method and matrix.

| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ/LLOQ (ng/mL) | Reference |

| Nordiazepam | Human Plasma | 1–500 | 7.65 | 6.34 | mdpi.com |

| Nordiazepam | Urine | N/A | <2.5 | <5 | nih.gov |

| Diazepam and N-desmethyldiazepam | Plasma and Urine | N/A | 0.020–0.115 nmol/ml | N/A | nih.gov |

| 14 Benzodiazepines (incl. Nordiazepam) | Meconium | LOQ to 400 ng/g | 1-20 ng/g | 5-20 ng/g | nih.gov |

| 27 Benzodiazepines | Hair | N/A | 0.5 ng (total) | 0.25-0.5 ng (total) | nih.gov |

N/A: Not available in the provided source.

Accuracy, Precision, and Selectivity

Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.euelementlabsolutions.com It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix samples or certified reference materials) and is typically expressed as the percent recovery. europa.euscribd.com For bioanalytical methods, accuracy within ±15-20% of the nominal value is generally considered acceptable. comiteguandu.org.br

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.euelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and equipment. europa.eu

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility: Measures precision between different laboratories. irjmets.comeuropa.eu An RSD of ≤15% is a common acceptance criterion for precision. comiteguandu.org.br

Selectivity (or specificity) is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. elementlabsolutions.comannexpublishers.com In chromatographic methods, selectivity is demonstrated by showing that no interfering peaks are observed at the retention time of the analyte in blank matrix samples. nih.govannexpublishers.com

Table 2: Typical Method Validation Results for Benzodiazepine Quantification This table summarizes performance data from validation studies to illustrate common acceptance criteria for accuracy and precision.

| Method/Analyte(s) | Matrix | Accuracy (% Recovery / % Bias) | Precision (%RSD / %CV) | Reference |

| 14 Benzodiazepines | Meconium | 90.6–111.5% | ≤14.6% (imprecision) | nih.gov |

| 6 Common Benzodiazepines | Urine | 97–102% | Intra-assay: <10%; Inter-assay: <20% | nih.gov |

| 8 Benzodiazepines | Urine, Plasma, Serum | 33.0–104.5% | ≤15% (intraday and interday) | nih.gov |

| Bromazepam | Surface Water | 90.25–96.75% | ≤8.30% | comiteguandu.org.br |

Stability Studies of Analytical Reference Materials

The integrity of quantitative analysis relies heavily on the quality and stability of the analytical reference materials used for calibration and quality control. lgcstandards.comsigmaaldrich.com Manufacturers of certified reference materials (CRMs), such as this compound standards, conduct rigorous stability studies to establish appropriate storage conditions and define an expiry or retest date. bioszeparacio.hucloudfront.net

These stability programs typically involve two types of studies:

Accelerated Stability Studies: Standards are stored at elevated temperatures to predict their long-term stability under recommended storage conditions. lgcstandards.combioszeparacio.hu These studies help to quickly identify potential degradation issues.

Real-Time Stability Studies: Standards are stored under the recommended conditions (e.g., -18°C or -20°C, protected from light) and tested at regular intervals over a long period to confirm their stability and reassign expiry dates if applicable. lgcstandards.combioszeparacio.husigmaaldrich.cn

The concentration and uncertainty values provided on a certificate of analysis are guaranteed under specified conditions, including a temperature range (e.g., 19°C to 25°C) for use after the material has been allowed to warm to room temperature. lgcstandards.combioszeparacio.hu Stability is also assessed for opened ampoules and for the analyte in various biological matrices under different conditions (e.g., autosampler stability, freeze-thaw stability) as part of method validation. nih.govmdpi.com These comprehensive studies ensure that the reference materials remain accurate and reliable throughout their shelf-life, which is fundamental for generating valid quantitative data. sigmaaldrich.comcloudfront.net

Research on Analogues, Metabolites, and Prodrugs of Nortetrazepam

Identification and Characterization of Other Tetrazepam Metabolites

The biotransformation of tetrazepam is complex, yielding several metabolites, including nortetrazepam. The substitution of the typical 5-phenyl moiety with a cyclohexenyl group in tetrazepam's structure leads to a distinct metabolic pathway compared to many other benzodiazepines. researchgate.net Early research identified this compound and 3-hydroxy-tetrazepam as primary metabolites. wikipedia.org These were initially considered to be pharmacologically inactive. wikipedia.org

More advanced analytical techniques have since elucidated a more comprehensive metabolic profile. Studies using capillary liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) on human plasma and urine samples have identified as many as 11 major classes of tetrazepam metabolites. nih.govgmi.tirol These investigations revealed that tetrazepam can be metabolized into small amounts of diazepam and its own active metabolites, such as nordazepam. researchgate.netwikipedia.orgnih.gov This specific metabolic conversion was previously unreported and holds significant medicolegal implications, as the presence of diazepam could be misinterpreted in toxicological screenings. wikipedia.orgnih.gov

The metabolic processes involved include demethylation, hydration, glucuronidation, and repeated hydroxylation and dehydration of the cyclohexenyl moiety. researchgate.netnih.gov Notably, extensive hydroxylation at the 3-position of the diazepine (B8756704) ring, a common pathway for other benzodiazepines, appears to be a minor route for tetrazepam. nih.govgmi.tirol

To better predict these metabolic transformations, researchers have employed instrumental methods such as electrochemical (EC) cells coupled with online liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique simulates the oxidative metabolism of drugs. nih.gov When applied to tetrazepam, electrochemical simulation successfully predicted the metabolic conversion to diazepam and the hydroxylation of the cyclohexenyl moiety, with results comparable to those from in vivo experiments and in vitro microsomal incubations. nih.govresearchgate.net

A comparative analysis of tetrazepam metabolites found in human urine, rat liver microsomes (RLMs), and through electrochemical simulation has provided a detailed map of its biotransformation products.

Table 1: Identified Metabolites of Tetrazepam

| Metabolite | Metabolic Pathway | Method of Identification | Reference |

|---|---|---|---|

| This compound | N-demethylation | HPLC, LC-MS/MS | researchgate.net |

| 3-hydroxy-tetrazepam | Hydroxylation | HPLC, LC-MS/MS | wikipedia.org |

| Norhydroxytetrazepam | N-demethylation, Hydroxylation | LC-MS/MS | researchgate.net |

| Diazepam | Hydroxylation and dehydration of cyclohexenyl moiety | LC-QqTOF-MS, GC-MS | researchgate.netnih.govnih.gov |

| Nordazepam | Metabolite of Diazepam | GC-MS | researchgate.netnih.gov |

| Oxazepam | Metabolite of Diazepam | GC-MS | researchgate.net |

| Temazepam | Metabolite of Diazepam | GC-MS | researchgate.net |

| Glucuronide conjugates | Glucuronidation | LC-QqTOF-MS | nih.gov |

| Hydrated metabolites | Hydration | LC-QqTOF-MS | nih.gov |

Synthesis and Evaluation of Novel this compound Derivatives and Analogues

The synthesis of novel benzodiazepine (B76468) derivatives is an active area of research aimed at discovering compounds with improved pharmacological profiles, such as enhanced efficacy or selectivity for specific receptor subtypes. While extensive literature exists on the synthesis of 1,4-benzodiazepine (B1214927) analogues for various therapeutic applications—including as anti-tubercular, antidepressant, and anticancer agents—specific research focusing on the synthesis of this compound derivatives is not extensively detailed in available literature. jyoungpharm.orgnano-ntp.comjyoungpharm.org

However, the general methodologies employed for creating new benzodiazepine molecules would be applicable to the structural modification of this compound. These synthetic strategies often involve the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or its equivalent. For instance, a common route involves the reaction of substituted o-phenylenediamines with 1,3-diketones like dimedone. jyoungpharm.orgjyoungpharm.org Other approaches utilize reactions with α,β-unsaturated ketones, haloketones, or ketones in the presence of various catalysts. jyoungpharm.org

Table 2: General Approaches to Benzodiazepine Derivative Synthesis

| Synthetic Method | Key Reactants | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Condensation Reaction | o-phenylenediamines and 1,3-diketones (e.g., Dimedone) | 1,4-Benzodiazepine derivatives | Anti-tubercular agents | jyoungpharm.orgjyoungpharm.org |

| Condensation Reaction | o-phenylenediamines and α,β-unsaturated ketones | 1,5-Benzodiazepine derivatives | Antimicrobial agents | |

| Multi-step Synthesis | Isatoic anhydride (B1165640) and L-proline | Pyrrolo[2,1-c] jyoungpharm.orgCurrent time information in Bangalore, IN.benzodiazepine (PBD) derivatives | Anti-tumor, Antibiotic agents | etsu.edu |

| Modification of Chalcone Backbone | Substituted aldehydes and 2-hydroxyacetophenone | Substituted benzodiazepine derivatives | Antidepressant agents | nih.gov |

Pharmacological Profiling of Metabolites and Analogues in Preclinical Models

The pharmacological evaluation of newly synthesized compounds is essential to determine their potential therapeutic effects and side-effect profiles. For benzodiazepine analogues, this typically involves a battery of in vivo and in vitro tests. Preclinical models are crucial for assessing properties such as anxiolytic, sedative, anticonvulsant, and antidepressant activities. nih.govmdpi.com

While the primary metabolites of tetrazepam, this compound and 3-hydroxy-tetrazepam, have been reported as largely inactive, comprehensive pharmacological profiling is necessary to confirm this and to evaluate any newly synthesized analogues. wikipedia.org The pharmacological effects of tetrazepam itself have been shown to be less potent than those of diazepam in animal studies. wikipedia.org

Preclinical evaluation of novel benzodiazepine analogues often employs rodent models. For instance, antidepressant potential can be assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time suggests an antidepressant-like effect. nih.govresearchgate.net Anxiolytic activity is commonly measured using the open field test, where increased time spent in the center of the arena is indicative of reduced anxiety, and the light-dark box test. mdpi.com The conflict model in rhesus monkeys is another sophisticated method for evaluating anxiolytic-like effects. frontiersin.org

These behavioral tests are often supplemented with neurochemical analyses, such as measuring levels of neurotransmitters like GABA in brain regions such as the hippocampus, to elucidate the mechanism of action. nih.gov Furthermore, researchers may investigate the binding affinity and efficacy of new compounds at different GABA-A receptor subtypes (e.g., α1, α2, α3) to develop agents with greater selectivity and potentially fewer side effects than non-selective benzodiazepines like diazepam. frontiersin.orgscientificliterature.org

Table 3: Preclinical Models for Pharmacological Profiling of Benzodiazepine Analogues

| Pharmacological Effect | Preclinical Model / Test | Measured Outcome | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test (FST) | Immobility time | nih.govresearchgate.net |

| Antidepressant | Tail Suspension Test (TST) | Immobility time | nih.govresearchgate.net |

| Anxiolytic | Open Field Test | Time in center, total distance moved | mdpi.com |

| Anxiolytic | Light-Dark Box Test | Time in light compartment, transitions | mdpi.com |

| Anxiolytic | Conflict Model (Monkeys) | Rate of suppressed responding | frontiersin.org |

| Anticonvulsant | Audiogenic Seizures (DBA/2 mice) | Seizure protection | acs.org |

| Neurochemical | Ex vivo brain tissue analysis | GABA levels in hippocampus | nih.gov |

Advanced Research Topics and Emerging Methodologies

Applications of Isotope Dilution Methods in Nortetrazepam Research

Isotope Dilution Analysis (IDA) is a highly accurate quantitative technique used to determine the concentration of specific substances within a sample. alfa-chemistry.com This method involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample. alfa-chemistry.comwikipedia.org This "spike" serves as an internal standard. wikipedia.org Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation and analysis, compensating for potential losses during extraction or variations in instrument response. isc-science.combiotage.com The final concentration is determined by measuring the ratio of the native analyte to the isotopically labeled standard, often using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.orgbiotage.comnih.gov